Lipophilicity (XLogP3) and Hydrogen-Bond Acceptor Count vs. Unsubstituted and 5,7-Dimethyl-2-amino Analogs
CAS 477865-30-8 exhibits an XLogP3 of 2.9, which is 1.4 log units higher than the unsubstituted [1,2,4]triazolo[1,5-a]pyrimidin-2-amine core (XLogP3 ~1.5 for CAS 13223-53-5) and approximately 1.4 log units higher than the 5,7-dimethyl analog (XLogP3 ~1.5, CID 136433). The target compound also possesses 5 hydrogen-bond acceptors vs. 3 for the unsubstituted core, reflecting the added ether oxygen and chlorine atoms. These differences surpass the typical 0.5-log-unit threshold that can shift membrane permeability by >3-fold in parallel artificial membrane permeability assays (PAMPA) [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | XLogP3 = 2.9; HBA = 5 |
| Comparator Or Baseline | Unsubstituted [1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 13223-53-5): XLogP3 ~1.5, HBA = 3; 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CID 136433): XLogP3 ~1.5, HBA = 3 |
| Quantified Difference | Δ XLogP3 ≈ +1.4 vs. both comparators; Δ HBA = +2 vs. both comparators |
| Conditions | XLogP3 computed by PubChem 2.2 (2024.11.20 release); HBA count from Cactvs 3.4.8.18 |
Why This Matters
Higher lipophilicity within the drug-like range (XLogP3 <5) can improve passive membrane permeability and CNS penetration potential relative to more polar, lower-XLogP3 analogs, which is a critical selection criterion when designing cell-based or in vivo assays.
- [1] PubChem CID 2763509: 7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2763509. View Source
- [2] PubChem CID 636456: [1,2,4]Triazolo[1,5-a]pyrimidine (unsubstituted core). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/636456. View Source
